molecular formula C23H21N3O4S B11022729 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(4-sulfamoylphenyl)acetamide

2-[5-(benzyloxy)-1H-indol-1-yl]-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B11022729
M. Wt: 435.5 g/mol
InChI Key: KPVHZFINMZMQQT-UHFFFAOYSA-N
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Description

This compound features a benzyloxy-substituted indole core linked via an acetamide group to a 4-sulfamoylphenyl moiety. The 4-sulfamoylphenyl group contributes hydrogen-bonding capacity, which may enhance target binding affinity in therapeutic contexts.

Properties

Molecular Formula

C23H21N3O4S

Molecular Weight

435.5 g/mol

IUPAC Name

2-(5-phenylmethoxyindol-1-yl)-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C23H21N3O4S/c24-31(28,29)21-9-6-19(7-10-21)25-23(27)15-26-13-12-18-14-20(8-11-22(18)26)30-16-17-4-2-1-3-5-17/h1-14H,15-16H2,(H,25,27)(H2,24,28,29)

InChI Key

KPVHZFINMZMQQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(4-sulfamoylphenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(benzyloxy)-1H-indol-1-yl]-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas over a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with indole structures, including 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(4-sulfamoylphenyl)acetamide, exhibit significant anticancer properties. The indole moiety is known for its role in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study:
A study demonstrated that substituted indole compounds showed promising antitumor activity against human cancer cell lines, including colon and breast cancer. The mechanism of action involves the modulation of signaling pathways related to cell survival and apoptosis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Sulfonamide derivatives are often recognized for their broad-spectrum antibacterial activity.

Data Table: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
This compoundMycobacterium tuberculosis8 µg/mL

This table illustrates the efficacy of related compounds against various pathogens, indicating that the compound may also possess significant antimicrobial properties.

Toxicity and Safety Profile

Preliminary studies suggest that while the compound shows promising therapeutic effects, further investigation into its toxicity profile is essential. Toxicity assessments in vitro and in vivo are necessary to establish safe dosage ranges and identify potential side effects.

Mechanism of Action

The mechanism of action of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Indole Core Modifications

Key Analogs :

  • 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)sulfonyl)acetamide (36): Substitutes benzyloxy with methoxy at the indole's 5-position and introduces a 4-chlorobenzoyl group.
  • N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) : Incorporates a 2-methylindole and chloro-fluorophenyl acetamide. The methyl group may hinder rotational freedom, affecting conformational stability .

Table 1: Indole Substituent Comparisons

Compound Indole Substituent(s) Key Structural Features
Target Compound 5-Benzyloxy High lipophilicity, bulky substituent
Compound 36 5-Methoxy Smaller substituent, higher solubility
Compound 10j 5-Methoxy, 2-methyl Increased steric hindrance, dual halogen

Sulfonamide/Phenyl Group Variations

Key Analogs :

  • N-((4-Bromophenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (40) : Replaces sulfamoyl with bromophenylsulfonamide. Bromine's electron-withdrawing effect may alter electronic distribution, impacting receptor interactions .
  • 2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (8): Retains 4-sulfamoylphenyl but uses a benzothiazole core instead of indole. The benzothiazole’s planar structure may enhance π-π stacking in binding pockets .

Table 2: Sulfonamide/Phenyl Group Comparisons

Compound Sulfonamide/Phenyl Group Electronic Effects
Target Compound 4-Sulfamoylphenyl Hydrogen-bonding capability
Compound 40 4-Bromophenylsulfonamide Electron-withdrawing, increased polarity
Compound 8 4-Sulfamoylphenyl Paired with benzothiazole for rigidity

Acetamide Linker Modifications

Key Analogs :

  • 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-(naphthalen-1-yl)acetamide (10k) : Substitutes 4-sulfamoylphenyl with naphthyl, introducing aromatic bulk. This may enhance hydrophobic interactions but reduce solubility .
  • 2-(Quinolin-3-ylamino)-N-(4-sulfamoylphenyl)acetamide (12): Replaces indole with quinoline, altering electron density and binding specificity .

Table 3: Acetamide Linker Comparisons

Compound Acetamide Substituent Functional Impact
Target Compound 4-Sulfamoylphenyl Balanced hydrophilicity and H-bonding
Compound 10k Naphthalen-1-yl Increased hydrophobicity
Compound 12 Quinolin-3-ylamino Enhanced π-stacking potential

Melting Points and Solubility

  • The benzyloxy group in the target compound likely increases melting point compared to methoxy analogs (e.g., Compound 1 in : 144.2°C vs. 10j: 192–194°C) due to enhanced molecular packing .
  • Sulfamoylphenyl-containing compounds generally exhibit higher aqueous solubility than halogenated analogs (e.g., Compound 40 with bromine) due to polar sulfonamide groups .

Biological Activity

The compound 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(4-sulfamoylphenyl)acetamide is a complex organic molecule notable for its potential biological activities. Its unique structure combines an indole moiety with a sulfamoylphenyl group, which may enhance its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C23H21N3O4S
  • Molecular Weight : 435.5 g/mol

The presence of the benzyloxy group increases the compound's lipophilicity, potentially improving its cellular penetration. The indole structure is recognized for its ability to interact with numerous biological targets, including enzymes and receptors involved in cancer and microbial resistance.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit significant biological activities, particularly in the following areas:

  • Antimicrobial Activity : The sulfonamide derivatives are known for their effectiveness against various bacteria by inhibiting carbonic anhydrase, an enzyme crucial for microbial survival.
  • Anticancer Properties : The indole structure has been associated with the modulation of cancer-related pathways, making it a candidate for further investigation in oncology.

The compound's mechanism of action is primarily linked to its interaction with carbonic anhydrase (CA) isoforms. Inhibition of these enzymes can disrupt physiological processes such as acid-base balance and fluid secretion, which are often altered in pathological conditions like cancer and glaucoma.

Inhibition Studies

Recent studies have demonstrated that This compound exhibits inhibitory effects on various carbonic anhydrase isoforms. The results from in vitro assays suggest that this compound could serve as a potent inhibitor, comparable to established drugs like acetazolamide.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to This compound :

Compound NameStructure FeaturesBiological Activity
SulfanilamideSulfonamide backboneAntimicrobial
IndomethacinIndole structureAnti-inflammatory
SulfamethoxazoleSulfonamide backboneAntimicrobial
This compoundIndole + SulfonamideAntimicrobial, Anticancer

Case Studies and Research Findings

Several studies have highlighted the potential of This compound in therapeutic applications:

  • Antiviral Activity : A study investigated N-benzyl-acetamides as inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). Although not directly tested, structural analogs indicated potential antiviral properties against similar targets .
  • Inhibition of Carbonic Anhydrase : Research has shown that derivatives containing sulfonamide groups significantly inhibit hCA IX and hCA II isoforms, suggesting that modifications to the indole structure could enhance efficacy .
  • Cancer Therapy : Investigations into benzamide derivatives have revealed their effectiveness as RET kinase inhibitors, indicating a pathway through which similar compounds could exert anticancer effects .

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